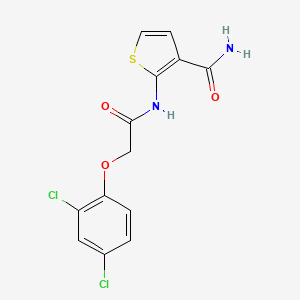
2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives involves multiple steps, starting from basic precursors to the final compound. For instance, the synthesis of an indole acetamide derivative was achieved by stirring a compound with 1H-indole-2-carboxylic acid in dry dichloromethane, followed by the addition of reagents such as lutidine and TBTU . Another synthesis route for thiophene-2-carboxamides involved condensation reactions and the use of sodium azide in Tetrahydrofuron . The Gewald reaction was employed to synthesize a 2-amino thiophene derivative, which was then used to create acid chloride derivatives . These methods demonstrate the complexity and versatility of synthetic approaches for thiophene derivatives.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is determined using various spectroscopic techniques, including MS, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analysis . Single crystal X-ray diffraction studies provide three-dimensional structural information, which is crucial for understanding the compound's geometry and potential interactions with biological targets . Density functional theory calculations are used for geometry optimization, ensuring that the synthesized compounds have the most stable conformation .
Chemical Reactions Analysis
Thiophene derivatives undergo several chemical reactions during their synthesis. These reactions include condensation, hydrolysis, and the reaction with different reagents such as chloroacetamide, thiosemicarbazide, chloroacetone, and chloroacetic acid . The choice of reaction and reagents depends on the desired final product and its intended biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The analysis of frontier molecular orbitals, such as HOMO and LUMO, provides insights into the electronic charge transfer within the molecule . Hirshfeld surface analysis and energy frameworks are used to investigate the stability and intermolecular interactions of the compound in the crystal form . These properties are essential for understanding how these compounds interact with biological systems and their potential efficacy as drugs.
Wirkmechanismus
Target of Action
The primary target of 2-(2-(2,4-Dichlorophenoxy)acetamido)thiophene-3-carboxamide is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
This compound acts as an inhibitor of AChE . By binding to AChE, it prevents the breakdown of acetylcholine, thereby increasing both the level and duration of the neurotransmitter action at the synapses. This results in prolonged cholinergic effects.
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can result in continuous stimulation of the cholinergic neurons. This can affect various biochemical pathways, particularly those involved in cognitive functions, as disruption of cholinergic transmission is associated with cognitive deficits .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, making this compound potentially useful in the treatment of neurodegenerative disorders like Alzheimer’s disease . .
Eigenschaften
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-7-1-2-10(9(15)5-7)20-6-11(18)17-13-8(12(16)19)3-4-21-13/h1-5H,6H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDRDLFULIAMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

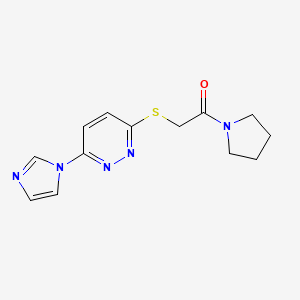
![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)
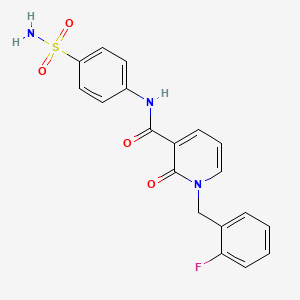
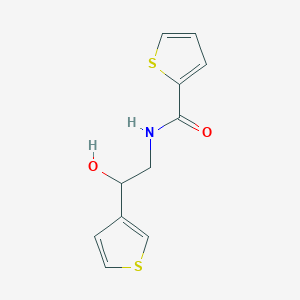
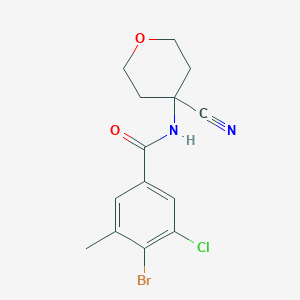


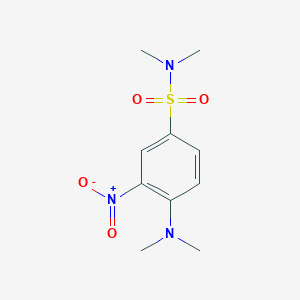
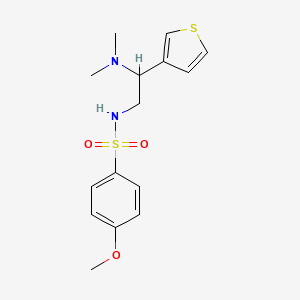
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3019448.png)
![N-(2'-(3-hydroxyazetidin-1-yl)-2-methyl-6'-morpholino-[3,4'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3019450.png)

